molecular formula C22H21N5O2 B2652251 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide CAS No. 900008-25-5

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide

Cat. No.: B2652251
CAS No.: 900008-25-5
M. Wt: 387.443
InChI Key: XDLHXAUISDZPBO-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:

  • A p-tolyl group (4-methylphenyl) at the N1 position, which may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-3-18(16-7-5-4-6-8-16)21(28)25-26-14-23-20-19(22(26)29)13-24-27(20)17-11-9-15(2)10-12-17/h4-14,18H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLHXAUISDZPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule and have documented biological activities:

Table 1: Key Structural and Pharmacological Comparisons
Compound ID/Name Core Structure Substituents/Modifications EGFR IC50 (µM) Apoptosis Activity (vs. Control) Source
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide Pyrazolo[3,4-d]pyrimidine N1: p-tolyl; N5: 2-phenylbutanamide N/A N/A Target Compound
Compound 237 (Horchani et al., 2021) Pyrazolo[3,4-d]pyrimidine N1: phenyl; C6: methyl; N5: acetohydrazide 0.186 Moderate
Compound 235 (Horchani et al., 2021) Pyrazolo[3,4-d]pyrimidine N1: phenyl; C6: methyl; N5: substituted benzyl N/A Highest (apoptosis)
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives Pyrazolo[3,4-d]pyrimidine N1: varied substituents; N5: urea N/A Anticancer activity (in vivo)

Key Findings and Implications

Substituent Effects on EGFR Inhibition
  • Target Compound vs. Compound 237: The target molecule’s 2-phenylbutanamide side chain may offer stronger hydrophobic interactions compared to the acetohydrazide group in Compound 235.
  • p-Tolyl vs.
Apoptosis Induction
  • Compound 235 (Horchani et al., 2021) demonstrated the highest apoptosis activity among tested analogs, attributed to its substituted benzylidene acetohydrazide side chain. The target compound’s phenylbutanamide moiety may exhibit distinct apoptotic effects due to differences in hydrogen-bonding capacity and steric bulk .
Docking and Mechanism
  • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., 237) bind to the ATP site of EGFR (PDB: 1M17), with the acetohydrazide group forming critical hydrogen bonds. The target compound’s butanamide chain may similarly interact with residues like Met793 or Thr854, though computational validation is needed .
D. Urea Derivatives ()
  • Urea-based analogs exhibit in vivo anticancer activity, suggesting that polar substituents (e.g., urea) at N5 may improve bioavailability.

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2. The compound features a pyrazolo[3,4-d]pyrimidine core with a p-tolyl substituent and an amide group, which contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation : p-Tolylhydrazine reacts with ethyl acetoacetate to form the pyrazole ring.
  • Cyclization : The pyrazole undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
  • Acylation : The final step involves acylation to introduce the butanamide group.

This method can be optimized for industrial production through continuous flow reactors and automated systems to enhance yield and purity .

This compound primarily acts as a kinase inhibitor , binding to the ATP-binding sites of various kinases. This interaction disrupts their activity, thereby modulating downstream signaling pathways associated with cell proliferation and survival .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that compounds in the pyrazolo[3,4-d]pyrimidine family possess significant anticancer properties. For instance, they have been shown to inhibit tumor growth in various cancer cell lines by targeting specific kinases involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro studies revealed that it exhibits notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative strains like Escherichia coli .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was attributed to apoptosis induction via caspase activation .

Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties, the compound was tested against seven bacterial strains using the agar well diffusion method. The minimum inhibitory concentrations (MIC) were determined; for example, it exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against E. coli .

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC (µg/mL) Reference
AnticancerVarious Cancer Cell Lines10 - 30
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64

Q & A

Q. What are the standard synthetic routes for synthesizing N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core functionalization. For example, coupling reactions using α-chloroacetamides or thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) are common . Key factors affecting yield include:
  • Catalytic agents : Use of p-toluenesulfonic acid or PyBOP for amide bond formation .
  • Temperature control : Optimized reflux durations (e.g., 1–3 hours) to prevent side reactions .
  • Solvent selection : Ethanol or DMF for improved solubility of intermediates .
    Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example, aromatic protons in pyrazolo[3,4-d]pyrimidine cores resonate at δ 7.2–8.3 ppm, while methyl groups in p-tolyl moieties appear at δ 2.3–2.5 ppm .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ peaks) and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric purity (>98%) .

Q. How can researchers initially screen this compound for biological activity?

  • Methodological Answer :
  • In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., A549, HeLa) with doxorubicin as a positive control. IC₅₀ values <10 µM indicate promising activity .
  • Kinase inhibition profiling : Screen against kinase panels (e.g., BTK, NF-κB) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for specific kinase targets (e.g., BTK)?

  • Methodological Answer :
  • Rational design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenylacetamide moiety to improve BTK binding affinity .
  • Linker optimization : For PROTACs, vary polyethylene glycol (PEG) spacer lengths (e.g., C3–C6) to balance degradation efficiency and cell permeability .
  • Co-crystallography : Resolve X-ray structures of the compound bound to BTK to identify key binding interactions (e.g., hydrogen bonds with Lys430) .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, A549 cells may require 72-hour exposure for robust apoptosis detection .
  • Mechanistic studies : Use flow cytometry to correlate cytotoxicity with cell cycle arrest (e.g., G1/S phase blockade) or caspase-3 activation .
  • Structural analogs : Compare activity of derivatives (e.g., CBS-1 in ) to identify substituents critical for potency .

Q. How can in vivo efficacy be evaluated in preclinical models?

  • Methodological Answer :
  • Xenograft models : Implant A549 or HCT-116 cells into nude mice, administer the compound intraperitoneally (e.g., 10–20 mg/kg daily), and monitor tumor volume via caliper measurements .
  • Pharmacokinetics : Assess plasma half-life (t₁/₂) and bioavailability using LC-MS/MS. Optimal logP values (2–3) enhance blood-brain barrier penetration .
  • Toxicology : Perform histopathology on liver/kidney tissues to detect off-target effects .

Q. What computational approaches predict the compound’s drug-likeness and bioavailability?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or QikProp to calculate physicochemical properties (e.g., molecular weight <500 Da, hydrogen bond donors <5) .
  • Molecular docking : Simulate binding to target proteins (e.g., BTK PDB: 5P9J) using AutoDock Vina to estimate binding energies (ΔG < -8 kcal/mol suggests high affinity) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for kinase inhibition?

  • Methodological Answer :
  • Assay validation : Compare results across orthogonal methods (e.g., radiometric vs. fluorescence-based kinase assays) .
  • Buffer conditions : Test varying ATP concentrations (1–10 mM) to account for competitive inhibition artifacts .
  • Protein purity : Use SDS-PAGE to confirm >95% purity of recombinant kinases .

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